1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene
Description
1-[(1-Aminopropan-2-yl)oxy]-2-methylbenzene (CAS: 6440-88-6) is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Structurally, it consists of a methyl-substituted benzene ring (2-methylbenzene) linked via an ether bond to a 1-aminopropan-2-yl group (–O–CH(CH₃)–CH₂–NH₂). This compound is categorized as an organic building block, primarily used in research for synthesizing complex molecules. Its purity is typically 95%, and it is commercially available in quantities ranging from 1g to 5g .
Key physicochemical properties include:
Properties
IUPAC Name |
2-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPIFRNTKGEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene involves several steps. One common synthetic route includes the reaction of 2-methylphenol with 1-chloropropan-2-amine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors and their analogs.
Biology: The compound is studied for its effects on dopamine transporters and its potential use in treating neurological disorders.
Medicine: Research is ongoing to explore its potential therapeutic applications in conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene involves its interaction with dopamine transporters. It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling, which is associated with its stimulant effects. The compound’s molecular targets include dopamine transporters and other related proteins involved in neurotransmitter regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methyl Substitution
- While the molecular formula (C₁₀H₁₅NO) and weight (165.23 g/mol) remain identical, the altered substituent position impacts steric and electronic properties. For example, the meta configuration may reduce steric hindrance in reactions compared to the ortho-substituted analog .
Halogen-Substituted Derivatives
a) 1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride (CAS: 1021871-66-8):
b) 1-[(1-Aminopropan-2-yl)oxy]-2-fluorobenzene (CID 54595766):
c) Brominated Derivatives (e.g., 1-[(1-Aminopropan-2-yl)oxy]-2-bromobenzene):
Schiff Base Ligands
- Methyl 2-((1-((2-hydroxy-5-methoxybenzylidene)amino)propan-2-yl)amino)cyclopent-1-enecarbodithioate: Derived from the aminopropoxy group, this Schiff base ligand forms complexes with metals like copper(II), enabling catalytic applications in organic synthesis .
Physicochemical Properties Comparison
Biological Activity
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and effects on various cellular processes.
1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene features an aromatic ring with an alkoxy group that contributes to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are critical for its biological functions .
Target Enzymes
The primary target of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene is beta-secretase 1 (BACE1) . This enzyme plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibition of BACE1 by this compound can potentially decrease amyloid-beta production, thereby impacting the progression of neurodegenerative diseases .
Biochemical Pathways
The compound is also involved in the anaerobic cobalamin biosynthesis pathway , interacting with enzymes such as threonine-phosphate decarboxylase and adenosylcobinamide-phosphate synthase. These interactions can modulate various cellular processes, influencing metabolism and signaling pathways .
Antimicrobial and Anticancer Properties
Preliminary studies indicate that 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene exhibits antimicrobial and anticancer properties. Its ability to inhibit specific enzymes may contribute to its effectiveness against cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Reduces viability of cancer cells through enzyme inhibition | |
| Neuroprotective | Decreases amyloid-beta production via BACE1 inhibition |
Case Studies
Several studies have highlighted the potential applications of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene:
- Neurodegenerative Disease Models : In vitro studies demonstrated that treatment with this compound reduced amyloid-beta levels in neuronal cell cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Cancer Cell Lines : Research involving various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis, indicating its potential utility in cancer therapy .
Dosage Effects and Stability
The effects of 1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene vary significantly with dosage. Low doses have been shown to enhance cellular functions, while high doses may lead to cytotoxic effects. Stability studies indicate that the compound remains effective under controlled conditions, although degradation products may exhibit different biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
